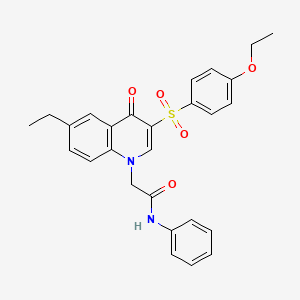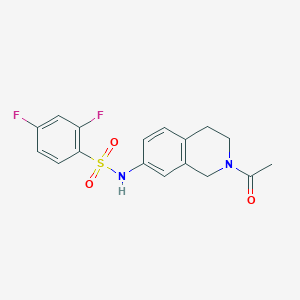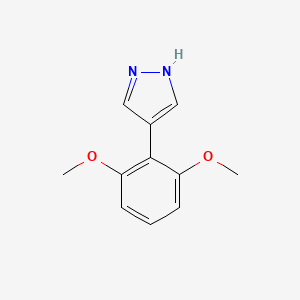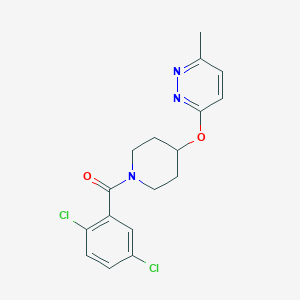
2-(3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Phosphodiesterase 4 Inhibitor Development
The compound CHF6001 has been identified as a potent phosphodiesterase 4 (PDE4) inhibitor, suitable for topical pulmonary administration. This research outlines its effectiveness in suppressing antigen-induced decline of lung functions and eosinophilia in animal models, presenting a significant step forward in the treatment of asthma and chronic obstructive respiratory disease without the notable side effects associated with other PDE4 inhibitors (Villetti et al., 2015).
Broad-Spectrum Antibacterial Agent Synthesis
A study on the synthesis of new 2-sulfonylquinolone derivatives highlights their potential as broad-spectrum antibacterial agents effective against resistant strains like MRSA. This research showcases the importance of these compounds in developing new antibiotics through optimized synthetic methods that are amenable to large-scale synthesis, contributing significantly to combating antimicrobial resistance (Hashimoto et al., 2007).
Anticancer Evaluation of 1,4-Naphthoquinone Derivatives
The cytotoxic activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives against human cancer cell lines underscores the potential of such compounds in cancer therapy. With low toxicity in normal human kidney cells, these derivatives represent a promising avenue for the development of new anticancer agents (Ravichandiran et al., 2019).
Molecular Docking Studies for Anticancer and Antimicrobial Agents
Research into lipophilic acetamide derivatives affords potential anticancer and antimicrobial agents, with molecular docking studies providing insights into their mechanisms of action. This includes promising broad-spectrum antibacterial activity and cytotoxic effects against cancer lines, illustrating the diverse applications of such compounds in medical research (Ahmed et al., 2018).
Synthesis of Quinazolines for Antimicrobial Applications
The creation of new quinazolines showcases their potential as antimicrobial agents, further emphasizing the critical role of quinoline derivatives in the development of new treatments for bacterial and fungal infections. This synthesis and characterization work provides a foundation for future drug discovery efforts (Desai et al., 2007).
Propriétés
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-19-10-15-24-23(16-19)27(31)25(35(32,33)22-13-11-21(12-14-22)34-4-2)17-29(24)18-26(30)28-20-8-6-5-7-9-20/h5-17H,3-4,18H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRGYSJXVDVQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OCC)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2585852.png)
![3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2585854.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585856.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)
![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)

![4-[2-[(E)-But-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2585864.png)

![5-(2-Methoxyethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2585868.png)


![Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate](/img/structure/B2585873.png)

